molecular formula C15H14N2O4S B14331204 Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate CAS No. 105230-44-2

Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate

Cat. No.: B14331204
CAS No.: 105230-44-2
M. Wt: 318.3 g/mol
InChI Key: LGGXKZFJVMAIDF-UHFFFAOYSA-N
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Description

Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine, such as 4-methylbenzenesulfonamide, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with methyl 2-aminobenzoate under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its stability and vibrant color.

Mechanism of Action

The mechanism of action of Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(E)-(4-nitrophenyl)diazenyl]benzoate
  • Methyl 2-[(E)-(4-chlorophenyl)diazenyl]benzoate
  • Methyl 2-[(E)-(4-methoxyphenyl)diazenyl]benzoate

Uniqueness

Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. The sulfonyl group enhances the compound’s solubility in polar solvents and increases its stability under various conditions. Additionally, the methyl group on the benzene ring can influence the compound’s reactivity and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

105230-44-2

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

methyl 2-[(4-methylphenyl)sulfonyldiazenyl]benzoate

InChI

InChI=1S/C15H14N2O4S/c1-11-7-9-12(10-8-11)22(19,20)17-16-14-6-4-3-5-13(14)15(18)21-2/h3-10H,1-2H3

InChI Key

LGGXKZFJVMAIDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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